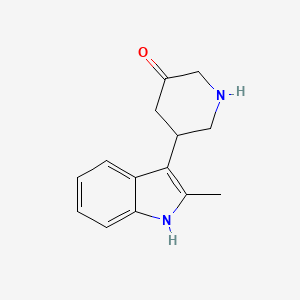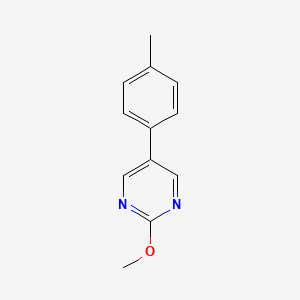
n-(4-Chloro-2-cyano-phenyl)-4-methyl-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(4-Chloro-2-cyano-phenyl)-4-methyl-benzenesulfonamide: is an organic compound characterized by the presence of a chloro, cyano, and sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Chloro-2-cyano-phenyl)-4-methyl-benzenesulfonamide typically involves the reaction of 4-chloro-2-cyanophenylamine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar reaction conditions and reagents are used on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: n-(4-Chloro-2-cyano-phenyl)-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The sulfonamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and mild heating.
Reduction: Reducing agents like lithium aluminum hydride, solvents like ether, and low temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide, solvents like acetic acid, and room temperature.
Major Products:
Substitution: Products with the chloro group replaced by the nucleophile.
Reduction: Products with the cyano group reduced to an amine.
Oxidation: Products with the sulfonamide group oxidized to a sulfone.
Aplicaciones Científicas De Investigación
Chemistry: n-(4-Chloro-2-cyano-phenyl)-4-methyl-benzenesulfonamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of n-(4-Chloro-2-cyano-phenyl)-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
- n-(4-Chloro-2-cyano-phenyl)-carbamic acid tert-butyl ester
- 2-bromo-1-(bromomethyl)-4-chlorobenzene
Comparison: n-(4-Chloro-2-cyano-phenyl)-4-methyl-benzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to similar compounds. The sulfonamide group can enhance the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications.
Propiedades
Número CAS |
943006-96-0 |
|---|---|
Fórmula molecular |
C14H11ClN2O2S |
Peso molecular |
306.8 g/mol |
Nombre IUPAC |
N-(4-chloro-2-cyanophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-2-5-13(6-3-10)20(18,19)17-14-7-4-12(15)8-11(14)9-16/h2-8,17H,1H3 |
Clave InChI |
WUFQBUSUHNWVQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B13930075.png)









![2-(Difluoro(phenoxy)methyl)benzo[d]thiazole](/img/structure/B13930120.png)


